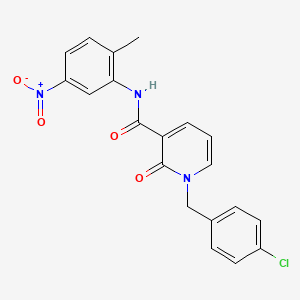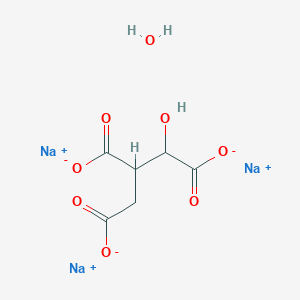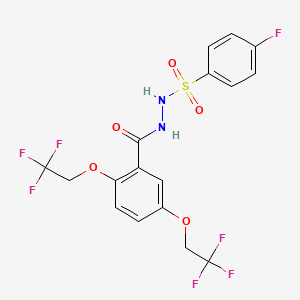![molecular formula C17H18F3N3O3S B2898336 (1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320466-94-0](/img/structure/B2898336.png)
(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H18F3N3O3S and its molecular weight is 401.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Inhibitors and Enzyme Activity
Pyrazole structures have been explored for their role as chemical inhibitors, particularly in the context of cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a vast array of drugs, and understanding their inhibition can prevent drug-drug interactions. Selective inhibitors for various CYP isoforms have been identified, emphasizing the importance of pyrazole derivatives in assessing enzyme activity and potentially predicting metabolic interactions (Khojasteh et al., 2011).
Heterocyclic Chemistry and Pharmacological Properties
Pyrazoles, as a class, are vital in heterocyclic chemistry, offering a foundation for developing pharmaceutical compounds. Their basic and unsaturated nature due to the presence of double bonds contributes to a wide range of biological activities. This has positioned pyrazoles as core structures in the design of drugs and other organic compounds with significant pharmacological profiles (Bhattacharya et al., 2022).
Antioxidant Activity Analysis
The study of antioxidants, including those derived from pyrazole compounds, remains a critical area of research across food engineering, medicine, and pharmacy. Various assays and methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, have been utilized to determine the antioxidant activity of these compounds. This highlights the role of pyrazole derivatives in assessing and understanding the antioxidant potential of various samples (Munteanu & Apetrei, 2021).
Organometallic Chemistry
Pyrazole structures have found applications in organometallic chemistry, particularly in the development of complexes with transition metals. These complexes are studied for their potential in catalysis, materials science, and as models for biological systems. The versatility of pyrazole-based ligands in forming stable metal complexes underlines their importance in synthetic chemistry (Etienne, 1996).
Environmental Pollution Studies
Research into the environmental impact of persistent organic pollutants (POPs) has utilized pyrazole derivatives for analytical purposes. The detection and quantification of POPs in water sources are crucial for assessing ecological and human health risks. Pyrazole-based compounds, due to their chemical properties, can aid in developing sensitive and selective analytical methods for environmental monitoring (Bao et al., 2012).
Propriétés
IUPAC Name |
3-pyrazol-1-yl-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c18-17(19,20)26-15-4-1-2-5-16(15)27(24,25)23-12-6-7-13(23)11-14(10-12)22-9-3-8-21-22/h1-5,8-9,12-14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQPEOLDZZNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)
![methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2898255.png)
![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate](/img/structure/B2898263.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)

![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)


